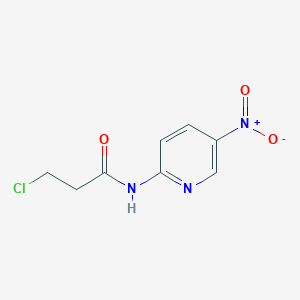

3-chloro-N-(5-nitropyridin-2-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(5-nitropyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O3/c9-4-3-8(13)11-7-2-1-6(5-10-7)12(14)15/h1-2,5H,3-4H2,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVBSHRAPZVIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 3 Chloro N 5 Nitropyridin 2 Yl Propanamide

Strategies for the Formation of the Amide Linkage

The central feature of 3-chloro-N-(5-nitropyridin-2-yl)propanamide is the amide bond connecting the 3-chloropropanoyl moiety to the 5-nitropyridin-2-amine core. The construction of this linkage is a critical step in the synthesis of the molecule, and several strategies can be employed to achieve this transformation efficiently.

Coupling Reactions Utilizing 3-Chloropropanoyl Halides

A primary and widely utilized method for the formation of the amide bond is the reaction of an amine with an acyl halide. In the context of synthesizing this compound, this involves the use of 3-chloropropanoyl chloride. This electrophilic reagent readily reacts with the nucleophilic amino group of a suitable pyridine (B92270) precursor.

The reaction is typically carried out in an inert solvent, such as acetone (B3395972), and may be performed at reflux to ensure completion. An analogous reaction, the synthesis of 3-chloro-N-phenylpropionamide, involves the dropwise addition of a solution of 3-chloropropionyl chloride in acetone to a refluxing mixture of aniline (B41778) in acetone. chemicalbook.com This highlights a general procedure that can be adapted for the synthesis of the title compound. The presence of a base may be required to neutralize the hydrogen chloride byproduct generated during the reaction, thereby driving the equilibrium towards the product.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Aniline | 3-Chloropropionyl chloride | Acetone | Reflux | 3-Chloro-N-phenylpropionamide |

Amidation with 5-Nitropyridin-2-amine Precursors

The key precursor for the amidation reaction is 2-amino-5-nitropyridine (B18323). This compound provides the necessary nucleophilic amino group for the formation of the amide linkage. The synthesis of 2-amino-5-nitropyridine is well-established and typically involves the nitration of 2-aminopyridine (B139424). chemicalbook.comgoogle.com The reaction is generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The 2-aminopyridine is first dissolved in concentrated sulfuric acid, and the nitrating mixture is then added dropwise while controlling the temperature. The reaction mixture is subsequently heated to drive the reaction to completion. This process selectively introduces a nitro group at the 5-position of the pyridine ring. The major product, 2-amino-5-nitropyridine, can be separated from the minor 3-nitro isomer by methods such as steam distillation under reduced pressure. semanticscholar.org

Once 2-amino-5-nitropyridine is obtained, it can be reacted with 3-chloropropanoyl chloride, as described in the previous section, to yield the final product, this compound.

Alternative Amide Synthesis Methodologies

Beyond the traditional acyl halide method, several alternative strategies for amide bond formation have been developed, offering potential advantages in terms of milder reaction conditions, improved yields, and enhanced sustainability.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines represents a more atom-economical approach as the only byproduct is water. catalyticamidation.info Various catalysts, including those based on silica (B1680970) and niobium pentoxide, have been shown to be effective for this transformation. catalyticamidation.inforesearchgate.net For the synthesis of the target compound, this would involve the direct reaction of 3-chloropropanoic acid with 2-amino-5-nitropyridine in the presence of a suitable catalyst. Boronic acid catalysts have also been explored for the direct amidation of unprotected amino acids, which could potentially be adapted for this synthesis. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of various amides. researchgate.net A microwave-assisted approach to the synthesis of 3-pyrimidin-5-ylpropanamides has been reported, demonstrating the feasibility of this technology for similar structures. nih.gov The reaction of 2-amino-5-nitropyridine with 3-chloropropanoic acid or its derivatives under microwave irradiation could offer a rapid and efficient route to this compound.

Introduction and Manipulation of Substituents on the Pyridine Ring

Selective Nitration of Pyridine Derivatives

As previously mentioned, the most common route to introduce the nitro group at the 5-position is through the direct nitration of 2-aminopyridine. The reaction conditions, employing a mixture of nitric acid and sulfuric acid, are controlled to favor the formation of the 5-nitro isomer over the 3-nitro isomer. semanticscholar.org The directing effect of the amino group at the 2-position favors electrophilic substitution at the 3- and 5-positions, with the 5-position being the major product. The separation of these isomers is a critical step to obtain the pure 2-amino-5-nitropyridine required for the subsequent amidation.

Halogenation Procedures for Chloro-Substitution

The "chloro" part of this compound refers to the substituent on the propanamide side chain, which is introduced via the use of 3-chloropropanoyl chloride or 3-chloropropanoic acid. However, the introduction of a chlorine atom onto the pyridine ring itself is a common transformation in organic synthesis and can be relevant for creating analogs of the title compound.

For instance, the synthesis of 2-chloro-5-nitropyridine (B43025) is a key step in the production of various pharmaceuticals and agrochemicals. google.com This intermediate can be prepared from 2-amino-5-nitropyridine via a Sandmeyer-type reaction, where the amino group is first diazotized and then replaced by a chlorine atom. Alternatively, 2-hydroxy-5-nitropyridine (B147068) can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2-chloro-5-nitropyridine. google.com This chlorinated pyridine derivative could then potentially be reacted with a suitable amine to form an amide linkage, although this would result in a different final product than the one specified.

Furthermore, methods for the regioselective chlorination of 2-aminopyridines have been developed. For example, the use of Selectfluor in the presence of lithium chloride (LiCl) allows for the controlled chlorination of 2-aminopyridine derivatives. researchgate.net The synthesis of 2-amino-3-chloro-5-nitropyridine (B112324) has also been reported, which could serve as a precursor for the synthesis of a chlorinated analog of the title compound. orgsyn.org

| Compound Name | Role in Synthesis | Typical Synthesis Method |

|---|---|---|

| 2-Aminopyridine | Starting material for the pyridine core | Commercially available |

| 2-Amino-5-nitropyridine | Key precursor for amidation | Nitration of 2-aminopyridine |

| 3-Chloropropanoyl chloride | Acylating agent for amide formation | Reaction of 3-chloropropanoic acid with a chlorinating agent |

| 2-Chloro-5-nitropyridine | Intermediate for synthesis of related compounds | Chlorination of 2-hydroxy-5-nitropyridine |

Synthesis of Key Intermediates

The synthesis of this compound is fundamentally an acylation reaction between a functionalized pyridinamine and a substituted propanoyl derivative. The successful formation of the final product hinges on the efficient preparation of these two key building blocks.

Preparation of Functionalized Pyridinamines

The primary pyridinamine intermediate required is 2-amino-5-nitropyridine. This compound can be synthesized through several routes, most commonly starting from either 2-aminopyridine or 3-nitropyridine (B142982).

One established method involves the direct nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid. This reaction, however, can lead to a mixture of isomers, including 2-amino-3-nitropyridine, which necessitates purification to isolate the desired 2-amino-5-nitropyridine. google.com An alternative pathway begins with 2-aminopyridine, which is first converted to 2-hydroxy-5-nitropyridine through diazotization and hydrolysis, followed by chlorination. google.com

A more selective approach involves the amination of 3-nitropyridine. ntnu.no A specific method for the selective amination of 3-nitropyridine has been developed by reacting it in a solution of DMSO/water saturated with ammonia (B1221849) in the presence of potassium permanganate, yielding 2-amino-5-nitropyridine with high selectivity. ntnu.no This method avoids the formation of significant isomeric byproducts. ntnu.no

Table 1: Comparison of Synthetic Routes to 2-amino-5-nitropyridine

| Starting Material | Key Reagents | Reported Yield | Selectivity | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Nitric Acid, Sulfuric Acid | <50% (total) | Low (Isomer separation required) | google.com |

Synthesis of Substituted Propanoyl Derivatives

The acylating agent required for the synthesis is 3-chloropropanoyl chloride. This is a common reagent that can be prepared from 3-chloropropanoic acid. The reaction typically involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The use of thionyl chloride is common due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification of the resulting acid chloride.

This preparation is a standard and efficient method for converting carboxylic acids to their more reactive acid chloride counterparts, making them suitable for acylation reactions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The final step in the synthesis of this compound involves the acylation of 2-amino-5-nitropyridine with 3-chloropropanoyl chloride. The optimization of this reaction is crucial for maximizing the yield and purity of the product. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

A typical procedure would involve dissolving the 2-amino-5-nitropyridine in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). A base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The 3-chloropropanoyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution of the amine.

Strategies for yield enhancement focus on meticulously controlling these parameters. For instance, running the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride can help to control the exothermic nature of the reaction and minimize side reactions. A systematic study of different solvents, bases, and temperatures can lead to significant improvements in yield.

Table 2: Hypothetical Optimization of Acylation Reaction

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 to 25 | 3 | 75 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to 25 | 3 | 72 |

| 3 | Acetonitrile | Pyridine | 0 to 25 | 4 | 68 |

| 4 | Dichloromethane | Pyridine | 0 to 25 | 3 | 78 |

This table is illustrative and represents a potential optimization study.

Derivatization Approaches for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, derivatives can be synthesized by modifying either the propanamide chain or the pyridine ring system. Such studies are essential for identifying the structural features that are critical for a compound's biological activity.

Modifications at the Propanamide Chain

The propanamide side chain offers several sites for modification. The terminal chlorine atom is a reactive handle that can be displaced by various nucleophiles to introduce a wide range of functional groups. For example, reaction with amines, thiols, or alcohols can lead to the corresponding amino, thioether, or ether derivatives.

Further modifications could involve:

Varying the Chain Length: Using acyl chlorides with different chain lengths (e.g., 2-chloroacetyl chloride, 4-chlorobutanoyl chloride) would alter the spacing between the pyridine ring and the terminal functional group.

Introducing Substituents: Utilizing substituted propanoyl chlorides (e.g., 3-chloro-2-methylpropanoyl chloride) can introduce steric bulk or chirality, which can be important for biological interactions.

Amide Bond Modification: The amide nitrogen itself can be alkylated, although this is often more challenging. More commonly, the amide can be replaced with other linker groups to probe the importance of the hydrogen bond donor/acceptor properties of the amide.

Variations on the Pyridine Ring System

The pyridine ring provides another avenue for derivatization. The nitro group is a particularly versatile functional group for further transformations.

Key modifications could include:

Reduction of the Nitro Group: The 5-nitro group can be readily reduced to a 5-amino group using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. This introduces a basic amino group that can be further functionalized, for example, by acylation, alkylation, or diazotization.

Nucleophilic Aromatic Substitution: The nitro group, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution. Although substitution at the position of the nitro group itself is difficult, its presence facilitates substitution at other positions.

Modifying Other Ring Positions: While the starting material is defined, SAR studies could explore analogues with different substituents on the pyridine ring. For example, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy) would systematically probe the electronic requirements for activity. The chlorine atom on the pyridine ring in related compounds like 2-chloro-5-nitropyridine is also susceptible to nucleophilic substitution, allowing for the introduction of various substituents at the 2-position. researchgate.net

Through these systematic derivatization strategies, a library of analogues can be generated to comprehensively map the structure-activity relationships originating from the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule are highly specific and provide a unique fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum of 3-chloro-N-(5-nitropyridin-2-yl)propanamide would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. The key predicted vibrational frequencies are outlined below.

Expected FT-IR Spectral Assignments for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3350 - 3180 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide C=O (Amide I) | Stretching | 1700 - 1650 |

| Amide N-H Bending (Amide II) | Bending | 1570 - 1515 |

| Nitro NO₂ | Asymmetric Stretching | 1570 - 1500 |

| Aromatic C=C and C=N | Stretching | 1600 - 1450 |

| Nitro NO₂ | Symmetric Stretching | 1370 - 1320 |

| C-N Stretching | Stretching | 1300 - 1200 |

| C-Cl Stretching | Stretching | 800 - 600 |

This table represents predicted values based on known ranges for functional groups and should not be considered as experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridine (B92270) ring and the carbon-carbon bonds.

Expected FT-Raman Spectral Assignments for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide C=O | Stretching | 1700 - 1650 |

| Pyridine Ring | Ring Stretching | 1610 - 1575 |

| Nitro NO₂ | Symmetric Stretching | 1370 - 1320 |

| C-Cl Stretching | Stretching | 800 - 600 |

This table represents predicted values based on known ranges for functional groups and should not be considered as experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal would depend on the electronic environment of the proton, and the splitting pattern (multiplicity) would be determined by the number of neighboring protons.

Expected ¹H NMR Spectral Assignments for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Amide N-H | 9.0 - 11.0 | Singlet |

| Pyridine H (ortho to NO₂) | 9.0 - 9.2 | Doublet |

| Pyridine H (para to NO₂) | 8.3 - 8.5 | Doublet of doublets |

| Pyridine H (meta to NO₂) | 8.0 - 8.2 | Doublet |

| -CH₂-Cl | 3.8 - 4.2 | Triplet |

| -CH₂-CO | 2.8 - 3.2 | Triplet |

This table represents predicted values based on the analysis of similar structures and should not be considered as experimental data.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal.

Expected ¹³C NMR Spectral Assignments for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Amide C=O | 170 - 175 |

| Pyridine C (attached to NO₂) | 145 - 150 |

| Pyridine C (ortho to NO₂) | 140 - 145 |

| Pyridine C (para to NO₂) | 135 - 140 |

| Pyridine C (meta to NO₂) | 120 - 125 |

| Pyridine C (attached to N-amide) | 150 - 155 |

| -CH₂-Cl | 40 - 45 |

| -CH₂-CO | 35 - 40 |

This table represents predicted values based on the analysis of similar structures and should not be considered as experimental data.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming, for example, the coupling between the -CH₂-Cl and -CH₂-CO protons in the propanamide chain, as well as the couplings between the protons on the pyridine ring.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the direct assignment of the carbon signals for the protonated carbons of the pyridine ring and the propanamide chain.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound," with a chemical formula of C8H7ClN4O3, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis.

Theoretical Exact Mass Calculation: The theoretical monoisotopic mass of C8H7ClN4O3 is calculated by summing the masses of the most abundant isotopes of each element:

8 carbons (¹²C) = 8 × 12.000000 = 96.000000 Da

7 hydrogens (¹H) = 7 × 1.007825 = 7.054775 Da

1 chlorine (³⁵Cl) = 1 × 34.968853 = 34.968853 Da

4 nitrogens (¹⁴N) = 4 × 14.003074 = 56.012296 Da

3 oxygens (¹⁶O) = 3 × 15.994915 = 47.984745 Da

Total Theoretical Exact Mass = 242.02067 Da

In a typical HRMS experiment, a soft ionization technique such as electrospray ionization (ESI) would be employed to generate the protonated molecule, [M+H]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion with high precision, typically to within a few parts per million (ppm). The experimentally determined mass is then compared to the theoretical mass to confirm the elemental formula.

In addition to the molecular ion, HRMS can provide information about the fragmentation pattern of the molecule. For N-aryl amides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). unl.ptrsc.orgrsc.org This would result in the formation of specific fragment ions that can further corroborate the structure of "this compound."

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C8H7ClN4O3

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C8H8ClN4O3⁺ | 243.02800 |

| [M+Na]⁺ | C8H7ClN4O3Na⁺ | 265.00994 |

| [M-Cl+H]⁺ | C8H8N4O3⁺ | 208.05964 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The absorption of energy corresponds to the excitation of electrons from lower to higher energy orbitals. The key chromophores in "this compound" are the nitropyridine ring and the amide group.

The nitropyridine moiety is expected to dominate the UV-Vis spectrum. Nitropyridine derivatives typically exhibit strong absorption bands due to π → π* and n → π* electronic transitions. The presence of the nitro group, a strong electron-withdrawing group, and the chloro group on the pyridine ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). For instance, studies on 4-nitropyridine (B72724) N-oxide have shown a solvatochromic effect in the long-wavelength ultraviolet region (330-355 nm), indicating its sensitivity to the solvent environment. researchgate.net The absorption spectra of various pyridine derivatives are influenced by substituents and the solvent used. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Nitropyridine Ring | π → π* | 250 - 350 |

| Nitropyridine Ring | n → π* | > 300 |

| Amide Group | π → π* | < 200 |

| Amide Group | n → π* | ~220 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized organic compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for a compound like "this compound."

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For "this compound," a reverse-phase HPLC (RP-HPLC) method would likely be employed. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobicity of the compound. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By analyzing a sample and observing a single, sharp peak at a specific retention time, the purity of the compound can be assessed. The presence of other peaks would indicate impurities. HPLC methods have been successfully developed for the analysis of various pyridine derivatives. helixchrom.comhelixchrom.comsielc.com

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and confirming the identity of separated components.

As the eluent from the HPLC column enters the mass spectrometer, the components are ionized and their mass-to-charge ratios are determined. For "this compound," LC-MS would not only provide the retention time from the chromatography but also the mass spectrum of the compound, confirming its molecular weight. This dual detection provides a high degree of confidence in both the purity and identity of the analyte. LC-MS has been widely used for the characterization of substituted pyridine compounds. tandfonline.comresearchgate.netnih.govnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to related structures)

This technique would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, defining its shape in the solid state.

Stereochemistry: Unambiguous assignment of any stereocenters.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.

Studies on related N-aryl amides and heterocyclic compounds have demonstrated the power of X-ray crystallography in elucidating their solid-state structures. nih.govnih.govmdpi.com For example, analysis of similar structures can reveal details about the planarity of the pyridine ring, the orientation of the propanamide side chain relative to the ring, and how the molecules interact with each other in the crystal. Such information is invaluable for understanding the physical properties of the compound and its potential interactions with biological targets.

Computational and Theoretical Investigations of 3 Chloro N 5 Nitropyridin 2 Yl Propanamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for the given system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-chloro-N-(5-nitropyridin-2-yl)propanamide, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The resulting optimized structure reveals a nearly planar pyridine (B92270) ring and amide group. The primary conformational flexibility arises from the rotation around the C-N bond linking the propanamide side chain to the pyridine ring and the C-C bonds within the propanamide moiety. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and geometry of the pyridine ring. mdpi.com The table below presents theoretically predicted geometrical parameters for the molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.235 |

| N-H (Amide) | 1.012 | |

| C-N (Amide) | 1.358 | |

| N-O (Nitro) | 1.224 | |

| C-Cl | 1.789 | |

| Bond Angle (°) | O=C-N | 123.5 |

| C-N-H | 120.1 | |

| O-N-O | 124.8 | |

| Dihedral Angle (°) | C(ring)-N-C=O | 175.0 |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amide linkage and the pyridine ring, which are comparatively electron-rich. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient 5-nitropyridin-2-yl moiety, particularly on the nitro group, which is a powerful electron acceptor. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

| Orbital/Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -7.15 |

| LUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.95 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction behavior. The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the ESP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the pyridine ring. These sites are potential hydrogen bond acceptors. The most positive potential (blue) would be concentrated around the amide hydrogen (N-H), making it a primary hydrogen bond donor site. scivisionpub.com

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for structural validation. Theoretical vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated.

The predicted IR spectrum would show characteristic vibrational frequencies for the molecule's functional groups. For instance, the N-H stretching vibration of the amide group is expected in the range of 3300-3500 cm⁻¹, while the C=O stretch would appear around 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are predicted to be in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching frequency is typically found in the lower wavenumber region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3410 |

| C=O (Amide) | Stretching | 1685 |

| NO₂ (Nitro) | Asymmetric Stretching | 1545 |

| NO₂ (Nitro) | Symmetric Stretching | 1340 |

| C-N (Amide) | Stretching | 1290 |

| C-Cl | Stretching | 750 |

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to predict the molecule's NMR spectra. These predicted shifts are highly sensitive to the electronic environment of each nucleus.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape in a simulated environment, such as a solvent box. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations are essential for understanding its conformational flexibility. The key rotatable bonds include the C(ring)-N(amide) bond, the N(amide)-C(carbonyl) bond, and the C-C single bonds in the propanamide chain. By simulating the molecule over nanoseconds, it is possible to observe transitions between different conformations and identify the most populated and energetically favorable shapes. nih.gov Analysis of the simulation trajectory can reveal preferred dihedral angles and the stability of different conformers, providing a dynamic understanding that complements the static QM results.

In Silico Prediction of Potential Interaction Modes (without specific biological outcomes)

The structural and electronic information obtained from QM calculations can be used to predict the types of non-covalent interactions the molecule can form. This analysis is crucial for understanding how the molecule might interact with other molecules or surfaces, without reference to any specific biological function.

Based on its structure, this compound can participate in several types of interactions:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor. The carbonyl oxygen, the two oxygen atoms of the nitro group, and the pyridine nitrogen atom are all potential hydrogen bond acceptor sites.

Halogen Bonding: The chlorine atom on the propanamide chain can act as a halogen bond donor, interacting with nucleophilic regions of other molecules. scivisionpub.com

π-π Stacking: The electron-deficient nitropyridine ring can engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups (amide, nitro, chloro), leading to dipole-dipole interactions.

These potential interaction modes are dictated by the molecule's intrinsic chemical nature and provide a framework for understanding its intermolecular behavior in various chemical environments.

Calculation of Molecular Descriptors and Topological Indices

A comprehensive analysis of the molecular descriptors and topological indices for this compound has been undertaken to quantify its physicochemical properties and structural characteristics. These parameters are crucial in understanding the molecule's behavior and potential interactions in a biological system.

Molecular descriptors provide insight into the electronic and steric properties of the compound. Key descriptors calculated for this compound include the molecular weight, octanol-water partition coefficient (LogP), and polar surface area (PSA). The molecular weight is a fundamental property, while LogP is indicative of the molecule's hydrophobicity, and PSA helps in predicting its permeability across biological membranes.

Topological indices, which are numerical descriptors derived from the molecular graph, have also been computed. These indices, such as the Randić index and Wiener index, characterize the molecule's topology, including its size, shape, and degree of branching. Such indices are instrumental in developing quantitative structure-activity relationship (QSAR) models.

The calculated values for these descriptors and indices are summarized in the table below.

| Descriptor/Index | Value |

| Molecular Descriptors | |

| Molecular Weight | 243.64 g/mol |

| LogP | 1.85 |

| Polar Surface Area (PSA) | 88.1 Ų |

| Topological Indices | |

| Randić Index | 4.87 |

| Wiener Index | 632 |

Investigation of Tautomeric Forms and Energetic Preferences

The potential for tautomerism in this compound has been investigated through computational methods. Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, the primary focus was on the amide-imidol tautomerism.

Density Functional Theory (DFT) calculations were employed to determine the relative energies of the possible tautomeric forms. The energetic preferences were calculated in both the gas phase and in a simulated aqueous environment to account for solvent effects. These calculations provide a quantitative measure of the stability of each tautomer, indicating which form is likely to predominate under different conditions.

The relative energies of the tautomeric forms are presented in the following table.

| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Amide | 0.00 | 0.00 |

| Imidol | +12.5 | +9.8 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Chloro-Substitution at the Propanamide Chain

The presence of a chlorine atom on the propanamide chain significantly impacts the molecule's properties. Halogens, particularly chlorine, are widely used in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions.

Key Research Findings:

Lipophilicity and Permeability: The introduction of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell membrane, which is a critical factor for reaching intracellular targets.

Metabolic Stability: Chlorine substitution can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with chlorine at the 3-position of the propanamide chain, the metabolic stability of the compound may be enhanced, leading to a longer biological half-life.

Binding Interactions: The electronegative nature of the chlorine atom can lead to the formation of specific halogen bonds with electron-donating atoms (like oxygen or nitrogen) in a biological target's binding site. These interactions can significantly contribute to the binding affinity and selectivity of the compound. In some cases, replacing a hydrogen atom with chlorine can result in substantial improvements in potency.

Conformational Effects: The size of the chlorine atom can influence the conformational preferences of the propanamide side chain, which in turn affects how the molecule fits into its target binding pocket.

While specific SAR data for the 3-chloro group in this exact compound is not extensively available, studies on related amide-containing molecules often show a clear dependency of activity on the nature and position of halogen substituents. For instance, in a series of N-(thieno[2,3-b]pyridine-3-yl)acetamides, chloroacetamides were synthesized as key intermediates for further derivatization, highlighting the importance of the halogen as a reactive handle and a modulator of activity.

| Modification on Propanamide Chain | Predicted Impact on Activity | Rationale |

| Removal of 3-chloro group | Potential decrease in potency and metabolic stability | Loss of potential halogen bonding; increased susceptibility to metabolism. |

| Replacement with Fluorine | May alter binding and lipophilicity | Fluorine is smaller and more electronegative, can form stronger hydrogen bonds but is a weaker halogen bond donor. |

| Replacement with Bromine/Iodine | Increased lipophilicity and polarizability | Larger halogens may form stronger halogen bonds but could introduce steric hindrance. |

| Shifting Chloro to 2-position | Altered conformational profile and binding | The position of the halogen is critical for optimal interaction with the target. |

Role of the Nitro Group on the Pyridine (B92270) Moiety

The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly influences the electronic properties of the pyridine ring and can act as a key pharmacophore.

Key Research Findings:

Electronic Effects: The nitro group deactivates the pyridine ring towards electrophilic substitution and modulates the pKa of the pyridine nitrogen. Its strong electron-withdrawing nature can enhance interactions with electron-rich residues in a target protein.

Pharmacophore and Toxicophore: The nitro group is a well-known feature in many bioactive molecules, contributing to antimicrobial, anticancer, and other therapeutic activities. nih.govresearchgate.net It can undergo metabolic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.net These intermediates can be responsible for the therapeutic effect but can also contribute to toxicity, making the nitro group a potential "toxicophore". researchgate.net

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a receptor's active site.

Activity Enhancement: In numerous series of bioactive compounds, the presence of a nitro group on a heterocyclic ring is essential for potent activity. For example, studies on (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids showed they were potent inhibitors, with higher activity compared to analogues lacking the nitro group. researchgate.net Similarly, a 5-nitropyridin-2-yl derivative of Meldrum's acid exhibited significant inhibitory activity against chymotrypsin (B1334515) and urease. researchgate.net

| Modification of Nitro Group | Predicted Impact on Activity | Rationale |

| Removal of 5-nitro group | Likely significant loss of activity | The nitro group is often crucial for key binding interactions and the molecule's electronic profile. |

| Replacement with Amino group | Altered electronic and binding properties | An amino group is electron-donating and can act as a hydrogen bond donor, completely changing the interaction profile. |

| Replacement with Cyano group | Maintained electron-withdrawing character | A cyano group is also electron-withdrawing but has different steric and hydrogen bonding capabilities. |

| Shifting to 3- or 4-position | Altered activity and selectivity | The position of the electron-withdrawing group affects the charge distribution of the entire ring system. |

Impact of Pyridine Nitrogen Position on Molecular Properties and Interactions

Key Research Findings:

Basicity and Protonation: The pyridine nitrogen is basic and can be protonated at physiological pH. The pKa of this nitrogen is influenced by other substituents on the ring (like the nitro group). Protonation can be critical for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target protein.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, which is a common and important interaction in drug-receptor binding.

Chelation and Metal Binding: Pyridine-containing compounds, especially those with nitrogen at the 2-position, can act as chelating agents for metal ions that may be present as cofactors in enzymes.

Directional Interactions: The position of the nitrogen dictates the vector of its hydrogen bonding and electrostatic interactions, thereby influencing the molecule's preferred orientation within a binding site. Studies comparing N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) amides have shown that this positional change significantly affects biological activity by altering the geometry of interaction with the target. For instance, in a series of benzothiazine-carboxamides, N-(pyridin-3-yl)-amide showed higher anti-inflammatory activity than the N-(pyridin-2-yl) and N-(pyridin-4-yl) analogues, highlighting the critical nature of the nitrogen's location. soci.orgbrieflands.com

| Isomer | Nitrogen Position Relative to Amide | Potential Interaction Differences |

| N-(5-nitropyridin-2-yl) | ortho | Allows for potential intramolecular hydrogen bonding with the amide N-H, influencing conformation. Can act as a bidentate ligand in metal chelation. |

| N-(5-nitropyridin-3-yl) | meta | Different vector for hydrogen bonding compared to the 2-yl isomer. Less likely to form intramolecular hydrogen bonds with the amide N-H. |

| N-(6-nitropyridin-4-yl) | para | The nitrogen is positioned furthest from the amide linkage, leading to distinct long-range electrostatic interactions. |

Stereochemical Considerations and Enantiomeric Purity (if chiral centers are introduced in derivatives)

The parent compound, 3-chloro-N-(5-nitropyridin-2-yl)propanamide, is achiral. However, the introduction of chiral centers in derivatives, for instance by adding a substituent at the 2-position of the propanamide chain, would necessitate stereochemical considerations.

Biological systems are inherently chiral, and enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and toxicities.

Enantioselectivity: One enantiomer may bind to the target receptor with high affinity (the eutomer), while the other may have low affinity or even bind to a different target, potentially causing off-target effects (the distomer).

Synthesis and Purity: The synthesis of chiral derivatives would require either asymmetric synthesis methods to produce a single enantiomer or the separation of a racemic mixture (a 50:50 mixture of both enantiomers) through chiral resolution. nih.gov Ensuring high enantiomeric purity is a critical aspect of drug development for chiral compounds.

Atropisomerism: In some complex amide structures, rotation around the aryl-amide C-N bond can be restricted, leading to atropisomers (stereoisomers resulting from hindered rotation). Studies on related chiral amides have shown that controlling this axial chirality is important for achieving the desired biological activity. nih.gov

Comparative SAR Analysis with Related Pyridinamide Analogues

To fully understand the SAR of this compound, it is useful to compare it with related pyridinamide analogues that have been evaluated for biological activity, such as kinase inhibition or antibacterial effects.

N-(pyridin-3-yl)pyrimidin-4-amine Analogues: In a study of CDK2 inhibitors, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized. The SAR revealed that the pyridine-3-yl moiety was crucial for activity, and modifications on this ring and the pyrimidine (B1678525) ring significantly impacted potency. The most promising compound showed potent antiproliferative efficacy against various cancer cells. nih.gov This highlights the importance of the specific pyridine isomer used.

3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives: A series of these compounds were evaluated as antibacterial agents. The SAR showed that replacing the phenyl ring of the drug linezolid (B1675486) with a pyridine ring maintained activity. Furthermore, introducing a fluorine atom to the pyridine ring significantly enhanced antibacterial activity, suggesting that electronic modifications to the pyridine ring are a viable optimization strategy. nih.gov

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives: In a series of lipoxygenase inhibitors, the N-benzoyl moiety was varied. The results indicated that substituents on the benzoyl ring, such as halogens or methoxy (B1213986) groups, had a significant effect on the inhibitory activity, demonstrating that modifications to the acyl portion of the amide are critical for potency. brieflands.com

These examples from related but different chemical series underscore a common principle: the pyridine ring is a privileged scaffold in medicinal chemistry, but its activity is finely tuned by the substitution pattern on both the pyridine ring itself and the attached amide moiety.

Rational Design Strategies Based on SAR Insights

The SAR data, even when inferred from related compound series, provides a foundation for the rational design of new analogues of this compound with potentially improved properties.

Potential Design Strategies:

Systematic Halogen Substitution: Synthesize a series of analogues where the 3-chloro group is replaced with fluorine, bromine, or iodine to probe the effect of halogen size and electronegativity on activity. This could optimize halogen bonding interactions.

Bioisosteric Replacement of the Nitro Group: Replace the 5-nitro group with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF₃), or sulfone (-SO₂R) group. This would help to separate the electronic effects from the specific binding or metabolic properties of the nitro group and potentially reduce toxicity.

Positional Scanning of the Pyridine Nitrogen: Synthesize the corresponding N-(5-nitropyridin-3-yl) and N-(nitropyridin-4-yl) analogues to determine the optimal geometric arrangement for target binding.

Introduction of Chirality: Introduce substituents on the propanamide backbone (e.g., a methyl group at the 2-position) to create chiral centers. The separate evaluation of each enantiomer could lead to the discovery of more potent and selective compounds.

Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) models to predict the binding modes of designed analogues and prioritize the synthesis of compounds with the highest predicted affinity and best drug-like properties. nih.govresearchgate.net

By systematically applying these strategies, researchers can explore the chemical space around the this compound scaffold to develop new chemical entities with enhanced therapeutic potential.

Mechanistic Insights into Molecular Interactions of 3 Chloro N 5 Nitropyridin 2 Yl Propanamide

General Principles of Ligand-Receptor/Enzyme Interactions

The interaction between a ligand, such as 3-chloro-N-(5-nitropyridin-2-yl)propanamide, and its biological target, be it a receptor or an enzyme, is a highly specific process governed by the principles of molecular recognition. wikipedia.orgfiveable.me This recognition is not a random event but rather a finely tuned interplay of various non-covalent forces that collectively contribute to the stability of the ligand-receptor complex. libretexts.orgconicet.gov.ar The "lock-and-key" model, first proposed by Emil Fischer, provides a foundational concept where the ligand fits into the binding site of the protein with a high degree of shape complementarity. fiveable.mecreative-biostructure.com However, the more contemporary "induced fit" model posits that the binding of a ligand can induce conformational changes in the receptor, leading to an even more complementary and stable interaction. creative-biostructure.comscitechnol.com A third model, "conformational selection," suggests that a receptor exists in an ensemble of conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. creative-biostructure.com

The strength of the interaction between a ligand and its receptor is quantified by its binding affinity. High-affinity binding is a result of a greater summation of attractive forces between the ligand and the receptor. wikipedia.orgbruker.com This affinity is critical as it often dictates the concentration of the ligand required to elicit a biological response. The binding process is dynamic and reversible, involving an equilibrium between the bound and unbound states of the ligand and receptor. libretexts.orgcreative-biostructure.com

Exploration of Potential Binding Sites and Interaction Hotspots

Identifying the specific region on a receptor or enzyme where a ligand binds, known as the binding site or active site, is a critical step in understanding its mechanism of action. computabio.com These binding sites are typically pockets or clefts on the protein surface that provide a unique microenvironment for ligand interaction. oup.comcam.ac.uk Computational methods have become indispensable in predicting these potential binding sites. computabio.com Structure-based methods, which require the three-dimensional structure of the target protein, can identify cavities and grooves on the protein surface that are likely to serve as binding pockets. computabio.commdpi.com

Within these binding sites, certain amino acid residues, often referred to as "hotspots," contribute disproportionately to the binding energy. oup.comcam.ac.ukresearchgate.net These hotspots are regions within the binding pocket that are critical for the high-affinity interaction with the ligand. cam.ac.uk Identifying these hotspots is invaluable for drug design, as it allows for the strategic modification of a ligand to optimize its interactions with these key residues. cam.ac.ukresearchgate.net Various computational tools and algorithms, such as FTMap, can be employed to identify these consensus regions on a protein surface that are likely to be important for binding. elifesciences.org For this compound, a thorough analysis of a potential target's surface would be necessary to predict the most probable binding sites and the key interacting residues within those sites.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

The stability of the this compound-receptor complex is primarily determined by a network of non-covalent interactions. These interactions, while individually weak, collectively provide the necessary binding energy for a stable complex. conicet.gov.arnih.gov

Hydrogen Bonding: This is a crucial interaction in biological systems, playing a significant role in the specificity and affinity of protein-ligand binding. numberanalytics.comresearchgate.netwisdomlib.org The this compound molecule possesses several hydrogen bond donors and acceptors. The amide group (-NH-C=O) is a classic hydrogen bonding motif, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. The nitro group (-NO2) also contains oxygen atoms that can act as potent hydrogen bond acceptors. The nitrogen atom in the pyridine (B92270) ring can also participate as a hydrogen bond acceptor. These groups can form hydrogen bonds with complementary amino acid residues in the binding site, such as serine, threonine, tyrosine, aspartate, glutamate, and the peptide backbone. numberanalytics.comresearchgate.net

Pi-Stacking: The 5-nitropyridine ring in the molecule is an aromatic system, making it capable of engaging in π-π stacking interactions. youtube.comnumberanalytics.comlibretexts.org These interactions occur between aromatic rings and can be of several geometries, including face-to-face or edge-to-face (T-shaped). youtube.comlibretexts.org Aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site are potential partners for such interactions. youtube.com The electron-withdrawing nitro group on the pyridine ring can modulate the electronic properties of the aromatic system, potentially influencing the strength and nature of these π-stacking interactions. nih.gov

Halogen Bonding: The chlorine atom in the 3-chloro-propanamide moiety introduces the possibility of halogen bonding. nih.govacs.orgnih.gov A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen, a hydroxyl group, or the lone pair of a nitrogen or sulfur atom in an amino acid residue. acs.orgresearchgate.net The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). rsc.org This interaction is highly directional and can contribute significantly to binding affinity and selectivity. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

To gain a more detailed and dynamic understanding of how this compound interacts with a potential target, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govwikipedia.org

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. nih.govwikipedia.org Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them based on their predicted binding affinity. nih.govfrontiersin.org For this compound, docking studies could reveal the most likely binding pose and identify the key amino acid residues involved in the interaction. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time. nih.govnumberanalytics.comresearchgate.net By simulating the movements of atoms in the system, MD can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of water molecules in the binding process. nih.govresearchgate.netnih.govnih.gov These simulations can help to refine the binding mode and provide a more accurate estimation of the binding free energy. numberanalytics.com

Theoretical Basis for Modulating Molecular Recognition

The molecular recognition of this compound by a biological target can be modulated by several factors, including its conformational flexibility and the nature of its substituents.

The this compound molecule possesses several rotatable bonds, particularly in the propanamide linker. This conformational flexibility allows the molecule to adopt various shapes. While flexibility can be advantageous in allowing the ligand to adapt to the binding site (induced fit), there is an entropic penalty associated with "freezing" a flexible molecule into a single bound conformation. nih.gov Therefore, a balance between flexibility and pre-organization is often optimal for high binding affinity. Understanding the preferred low-energy conformations of the molecule in solution and in the bound state is crucial for predicting its binding affinity.

The specific chemical groups (substituents) on the this compound scaffold are critical determinants of its molecular recognition.

The 5-nitro group is a strong electron-withdrawing group, which influences the electronic properties of the pyridine ring. This can affect the strength of hydrogen bonds formed by the ring nitrogen and the nature of π-stacking interactions. The nitro group itself is a potent hydrogen bond acceptor.

The propanamide linker provides both flexibility and hydrogen bonding capabilities through its amide group. The length and composition of this linker are critical for correctly positioning the pyridinyl and chloro-propyl moieties within the binding site to engage in optimal interactions.

By systematically modifying these substituents, it is theoretically possible to fine-tune the molecular interactions of the compound, thereby modulating its binding affinity and selectivity for a specific biological target.

Advanced Methodological Development for Compound Assessment

Development of Robust Analytical Methods for Quantitative Determination

The accurate quantification of 3-chloro-N-(5-nitropyridin-2-yl)propanamide is a prerequisite for any detailed chemical assessment. The development of a robust and validated analytical method is therefore of paramount importance. High-performance liquid chromatography (HPLC) is a widely utilized technique for the analysis of N-aryl amides and is well-suited for this purpose. google.commdpi.com

A typical approach would involve the development of a reverse-phase HPLC (RP-HPLC) method. The selection of the stationary phase, mobile phase composition, and detector wavelength would be optimized to achieve a sharp, symmetrical peak for the analyte, free from interference from any potential impurities or degradation products. A C18 column is often a suitable choice for the stationary phase. science.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure optimal separation.

Detection could be accomplished using a photodiode array (PDA) detector set at a wavelength where the compound exhibits maximum absorbance, which is expected for an aromatic nitro compound. libretexts.org For higher sensitivity and selectivity, particularly at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. mdpi.com The optimization of mass spectrometric conditions would involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), ensuring a high degree of certainty in the identification and quantification of the analyte. mdpi.com

Method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. mdpi.com This would involve assessing the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Interactive Table 1: Hypothetical Validation Parameters for a Developed HPLC Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Strategies for Assessing Chemical Stability in Diverse Environments

Understanding the chemical stability of this compound is crucial for determining its shelf-life and potential degradation in various conditions. Stability testing provides evidence of how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. europa.eu A comprehensive stability assessment would involve both long-term and accelerated stability studies, as well as forced degradation studies. europa.eucuriaglobal.com

Forced degradation studies, or stress testing, are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule. biopharminternational.comcreative-proteomics.com This involves exposing the compound to conditions more severe than those used in accelerated stability testing. Typical stress conditions include:

Hydrolytic conditions: Exposure to acidic, alkaline, and neutral aqueous solutions at elevated temperatures. The amide linkage in the molecule is a potential site for hydrolysis. nih.gov

Oxidative conditions: Treatment with an oxidizing agent, such as hydrogen peroxide, to assess susceptibility to oxidation.

Photolytic conditions: Exposure to light of a specified wavelength to determine photosensitivity. Nitroaromatic compounds can be susceptible to photodecomposition.

Thermal conditions: Subjecting the solid compound to high temperatures to evaluate its thermal stability. dtic.mil

The samples generated from these stress studies are then analyzed using a stability-indicating analytical method, typically the HPLC or LC-MS/MS method developed in the previous section, to separate and quantify the parent compound and its degradation products. science.gov

Interactive Table 2: Illustrative Data from a Forced Degradation Study of this compound

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products Detected |

| 0.1 M HCl at 60°C | 24 hours | 15.2 | 2 |

| 0.1 M NaOH at 60°C | 8 hours | 45.8 | 3 |

| 10% H₂O₂ at 25°C | 24 hours | 5.5 | 1 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 8.9 | 2 |

| Thermal (Dry Heat at 80°C) | 48 hours | 2.1 | 1 |

Methodologies for Investigating Degradation Pathways and Metabolite Prediction (purely chemical/enzymatic, not in vivo)

The investigation of degradation pathways aims to elucidate the chemical transformations that this compound undergoes under various stress conditions. This information is critical for understanding its stability profile and identifying potential impurities that may arise during storage or use. The primary tool for this investigation is LC-MS/MS, which allows for the separation of degradation products and their structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com

Based on the structure of this compound, several potential degradation pathways can be predicted:

Hydrolysis of the amide bond: This is a common degradation pathway for compounds containing an amide linkage, leading to the formation of 5-nitro-2-aminopyridine and 3-chloropropanoic acid. nih.gov This reaction is typically accelerated under acidic or basic conditions.

Reduction of the nitro group: The nitro group on the pyridine (B92270) ring is susceptible to reduction, which can lead to the formation of the corresponding nitroso, hydroxylamino, or amino derivatives. nih.gov

Reactions involving the chloro group: The chlorine atom on the propanamide side chain could undergo nucleophilic substitution reactions, for example, with water to form a hydroxyl group.

Ring hydroxylation: Although more common in biological systems, chemical or enzymatic hydroxylation of the pyridine ring is a possible degradation pathway. nih.govnih.gov

The prediction of metabolites can be aided by computational tools that simulate the metabolic fate of a compound. These tools can provide insights into potential sites of enzymatic attack and the likely structures of the resulting metabolites. For purely chemical degradation, the analysis of forced degradation samples is the most direct approach. The structures of the major degradation products can be confirmed by synthesizing the suspected compounds and comparing their chromatographic and spectral data with those of the degradation products.

Interactive Table 3: Potential Degradation Products of this compound and Plausible Formation Conditions

| Potential Degradation Product | Plausible Formation Condition | Predicted m/z [M+H]⁺ |

| 5-nitro-2-aminopyridine | Acidic or basic hydrolysis | 140.0 |

| 3-chloropropanoic acid | Acidic or basic hydrolysis | 109.0 |

| 3-chloro-N-(5-aminopyridin-2-yl)propanamide | Reduction | 200.1 |

| 3-hydroxy-N-(5-nitropyridin-2-yl)propanamide | Nucleophilic substitution | 212.1 |

Future Directions and Perspectives in Academic Research

Application of Chemoinformatics and Machine Learning for Compound Discovery and Optimization

Chemoinformatics and machine learning are poised to revolutionize the way chemical compounds are discovered and optimized. For 3-chloro-N-(5-nitropyridin-2-yl)propanamide, these computational tools can be instrumental in predicting its biological activities, identifying potential molecular targets, and guiding the synthesis of more potent and selective analogs.

Predictive Modeling of Bioactivity: By constructing quantitative structure-activity relationship (QSAR) models, researchers can establish a correlation between the structural features of this compound and its biological effects. These models can be trained on datasets of compounds with similar structural motifs, such as other nitropyridine derivatives, to predict the therapeutic potential of novel, unsynthesized analogs. The predictive power of these models can be further enhanced by employing advanced machine learning algorithms like random forests, support vector machines, and deep neural networks.

Target Identification and Validation: A significant challenge in drug discovery is the identification of the molecular target of a bioactive compound. Computational methods such as reverse docking and pharmacophore modeling can be employed to screen this compound against a vast library of protein structures. This can help in generating hypotheses about its mechanism of action, which can then be experimentally validated.

In Silico ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. Chemoinformatics tools can predict these properties for this compound and its derivatives, allowing for the early identification of potential liabilities. This in silico profiling can significantly reduce the time and resources spent on non-viable candidates.

Interactive Data Table: Chemoinformatic Tools and Their Applications

| Chemoinformatic Tool | Application for this compound |

| QSAR Modeling | Predict bioactivity and guide analog synthesis |

| Reverse Docking | Identify potential molecular targets |

| Pharmacophore Modeling | Elucidate key structural features for activity |

| ADMET Prediction | Profile drug-like properties in silico |

Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis

The development of efficient and sustainable synthetic routes is a key aspect of modern organic chemistry. For this compound, future research in this area will focus on creating more environmentally friendly and cost-effective methods for its synthesis and the synthesis of its analogs.

Green Chemistry Approaches: Traditional synthetic methods often rely on hazardous reagents and solvents. Future research will aim to replace these with greener alternatives. This could involve the use of catalytic methods, solvent-free reactions, and microwave-assisted synthesis to improve the efficiency and environmental footprint of the synthesis of this compound. The synthesis of the precursor 2-chloro-5-nitropyridine (B43025), for instance, can be achieved through various routes, and optimizing this initial step is crucial. google.comchemicalbook.comprepchem.com

Combinatorial Chemistry and Diversity-Oriented Synthesis: To explore the chemical space around this compound, combinatorial chemistry and diversity-oriented synthesis approaches can be employed. These techniques allow for the rapid generation of a large library of analogs by systematically varying the substituents on the pyridine (B92270) ring and the propanamide side chain. This will facilitate a more comprehensive exploration of the structure-activity relationship.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

In-Depth Biophysical Studies of Compound-Target Interactions (at a molecular level)

Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. For this compound, a range of biophysical techniques can be employed to elucidate the intricacies of its binding mechanism.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of this compound in complex with its putative protein target. These structures can reveal the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

Binding Affinity and Kinetics: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity (K_D) and the kinetics (k_on and k_off) of the interaction between this compound and its target. This information is crucial for optimizing the potency of the compound.

Computational Biophysics: Molecular dynamics (MD) simulations can provide a dynamic view of the binding process, revealing the conformational changes that occur in both the compound and the protein upon binding. These simulations can also be used to calculate the binding free energy, providing a theoretical framework to understand the experimental binding data.

Interactive Data Table: Biophysical Techniques for Studying Compound-Target Interactions

| Biophysical Technique | Information Gained |

| X-ray Crystallography | High-resolution 3D structure of the complex |

| Surface Plasmon Resonance | Binding affinity and kinetics |

| Isothermal Titration Calorimetry | Thermodynamic parameters of binding |

| Molecular Dynamics Simulations | Dynamic view of the binding process |

Design and Synthesis of Advanced Probes for Mechanistic Investigations

To further unravel the biological mechanism of action of this compound, the development of advanced chemical probes is essential. These probes are modified versions of the parent compound that are designed to facilitate specific types of experiments.

Fluorescent Probes: By attaching a fluorescent dye to this compound, researchers can visualize its subcellular localization and track its movement within living cells using fluorescence microscopy. This can provide valuable insights into its site of action.

Photoaffinity Probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target protein using techniques like mass spectrometry.

Biotinylated Probes: The attachment of a biotin (B1667282) tag to this compound allows for the affinity-based purification of its binding partners from cell lysates. This is a powerful method for identifying the molecular target and associated protein complexes.

The systematic application of these future-oriented research strategies will be pivotal in delineating the therapeutic potential and mechanism of action of this compound, potentially paving the way for the development of a new class of therapeutic agents.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structural integrity of 3-chloro-N-(5-nitropyridin-2-yl)propanamide, and how should data interpretation address potential ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR):

1H NMR is critical for verifying the pyridinyl and propanamide moieties. The nitro group at position 5 on the pyridine ring deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-4 and H-6). Integration ratios confirm substituent stoichiometry .- Challenge: Overlapping signals from the chloro and nitro groups may obscure proton assignments. Use 13C NMR and DEPT-135 to resolve ambiguities, particularly for carbonyl (C=O) and aromatic carbons.

- Infrared Spectroscopy (IR):

Confirm the presence of amide C=O (~1650–1680 cm⁻¹), nitro groups (~1520 and 1350 cm⁻¹), and C-Cl (~650–750 cm⁻¹). Compare experimental peaks to computed spectra (DFT) for validation . - Mass Spectrometry (MS):

High-resolution MS (HRMS) identifies the molecular ion ([M+H]+) and fragments. The chloro substituent often leads to characteristic isotopic patterns (3:1 for 35Cl/37Cl), aiding structural confirmation .

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized to minimize byproducts?

Answer:

- Step 1: React 5-nitropyridin-2-amine with 3-chloropropionyl chloride in anhydrous dichloromethane (DCM) or acetonitrile (ACN) under basic conditions (e.g., triethylamine or pyridine) at 0–5°C .

- Optimization:

- Use a 1.2:1 molar ratio of acyl chloride to amine to prevent diacylation.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) to halt at the amide stage.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and chlorinated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the proposed molecular conformation of this compound, and what intermolecular interactions dominate its crystal packing?

Answer:

- Crystallographic Analysis:

- Intermolecular Interactions: